Ethyl 2,6-difluoro-4-hydroxybenzoate
Overview
Description
Ethyl 2,6-difluoro-4-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-hydroxybenzoic acid.
Reduction: Formation of ethyl 2,6-difluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-difluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2,6-difluoro-4-hydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparison with Similar Compounds
Ethyl 2,6-difluoro-4-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2,6-Difluoro-4-hydroxybenzoic acid: The carboxylic acid form, which has different acidity and reactivity compared to the ester form.
This compound stands out due to its unique combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,6-difluoro-4-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRGAGDEMXFXFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673270 | |
Record name | Ethyl 2,6-difluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796080-93-8 | |
Record name | Ethyl 2,6-difluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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